molecular formula C12H5BrClFN4 B8310791 2-(5-Bromo-2-fluorophenyl)-4-Chloropteridine

2-(5-Bromo-2-fluorophenyl)-4-Chloropteridine

Cat. No. B8310791
M. Wt: 339.55 g/mol
InChI Key: ORQCPZRKIPHQJI-UHFFFAOYSA-N
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Patent
US09290502B2

Procedure details

Thionyl chloride (371 mg, 3.11 mmol) was added to the stirred suspension of 2-(5-bromo-2-fluorophenyl)pteridin-4-one 104 (200 mg, 0.623 mmol) in chloroform (5 mL) and dry DMF (100 μL). The reaction mixture was refluxed under nitrogen for 1 h (starting material gone by HPLC). The solvent was removed in vacuo. Then the residue was triturated in Et2O and filtered off to give 210 mg of the title product 106 as a yellow solid (LCMS analysis).
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:23])=[C:10]([C:12]2[NH:21][C:20](=O)[C:19]3[C:14](=[N:15][CH:16]=[CH:17][N:18]=3)[N:13]=2)[CH:11]=1>C(Cl)(Cl)Cl.CN(C=O)C>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:23])=[C:10]([C:12]2[N:21]=[C:20]([Cl:3])[C:19]3[C:14](=[N:15][CH:16]=[CH:17][N:18]=3)[N:13]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
371 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1=NC2=NC=CN=C2C(N1)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under nitrogen for 1 h (starting material gone by HPLC)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Then the residue was triturated in Et2O
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC2=NC=CN=C2C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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